molecular formula C15H15N5OS2 B2613612 N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1706264-16-5

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2613612
CAS RN: 1706264-16-5
M. Wt: 345.44
InChI Key: SZSHDOMMUNTSNS-UHFFFAOYSA-N
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Description

“N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound that contains several functional groups and rings, including a thiazole ring and a pyrrolidine ring . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . Similarly, the pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring and a pyrrolidine ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyrrolidine ring is a five-membered ring with one nitrogen atom .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include the compound , have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Thiazole derivatives have also been reported to have analgesic and anti-inflammatory activities . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs .

Antimicrobial and Antifungal Activity

Thiazole compounds have shown antimicrobial and antifungal properties . This suggests their potential use in the development of new antimicrobial and antifungal agents.

Antiviral Activity

Thiazole derivatives have been found to exhibit antiviral activity . This could make them useful in the development of new antiviral drugs.

Antitumor or Cytotoxic Drug Molecules

Thiazole compounds have been found to have antitumor or cytotoxic properties . This suggests their potential use in cancer therapy .

Neuroprotective Activity

Thiazole derivatives have been reported to have neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases.

Second Harmonic Generation (SHG) Properties

Some thiazole compounds have been found to exhibit Second Harmonic Generation (SHG) properties . SHG is a nonlinear optical process, and materials with SHG properties are used in the field of optoelectronics.

PI3Kα/HDAC6 Targeting for Cancer Therapy

A new series of (S)- N1 - (thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Kα/HDAC6 has been discovered . PI3K and HDAC have been considered as promising targets for cancer therapy.

Future Directions

The future directions for research on this compound could include determining its exact synthesis process, exploring its specific biological activities and mechanism of action, and investigating its physical and chemical properties. Additionally, research could be conducted to determine the safety and hazards associated with this compound. This compound could potentially be used in the development of new drugs and biologically active agents .

Mechanism of Action

properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS2/c21-14(10-3-4-12-13(8-10)19-23-18-12)17-9-11-2-1-6-20(11)15-16-5-7-22-15/h3-5,7-8,11H,1-2,6,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSHDOMMUNTSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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